4-Hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile
Description
4-Hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a boronic ester derivative featuring a benzonitrile core substituted with a hydroxyl group at position 4 and a pinacol-protected boronate group at position 3. This compound is structurally significant due to its dual functional groups: the boronate moiety enables participation in Suzuki-Miyaura cross-coupling reactions, while the hydroxyl and nitrile groups offer sites for further derivatization.
Properties
Molecular Formula |
C13H16BNO3 |
|---|---|
Molecular Weight |
245.08 g/mol |
IUPAC Name |
4-hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
InChI |
InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)10-7-9(8-15)5-6-11(10)16/h5-7,16H,1-4H3 |
InChI Key |
NMUWCXXOUQWGAW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C#N)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-Hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile generally involves the borylation of a suitable aryl halide precursor (such as a bromobenzonitrile derivative) using bis(pinacolato)diboron as the boron source under palladium-catalyzed conditions. The hydroxyl and nitrile functionalities are preserved throughout the process.
Typical Reaction Conditions
- Catalysts : Palladium complexes such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) dichloride complexes with diphosphine ligands (e.g., 1,1'-bis(diphenylphosphino)ferrocene) are commonly used.
- Base : Potassium acetate or potassium carbonate is typically employed to facilitate the borylation.
- Solvents : 1,4-Dioxane is the preferred solvent, often mixed with small amounts of N,N-dimethylformamide or water to aid solubility.
- Temperature : Reactions are generally conducted at elevated temperatures ranging from 100°C to 120°C.
- Atmosphere : Inert atmosphere (argon or nitrogen) is maintained to prevent catalyst degradation.
Representative Preparation Protocols
Microwave-Assisted Methods
Microwave irradiation has been employed to accelerate the borylation reactions:
Notes on Purification and Characterization
- Purification is typically achieved by flash column chromatography using silica gel with ethyl acetate/hexanes gradients.
- Characterization data include LC-MS, NMR, and HPLC to confirm purity and molecular weight.
- Typical yields range from moderate (38%) to high (81-87%) depending on the exact conditions and substrates.
Summary Table of Preparation Methods
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Starting Materials | Aryl bromides with hydroxyl and nitrile groups | Commercially available or synthesized precursors |
| Boron Source | Bis(pinacolato)diboron | Stable and widely used |
| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 | Effective for borylation |
| Base | KOAc or K2CO3 | Facilitates transmetalation |
| Solvent | 1,4-Dioxane ± DMF or water | Good solvent for palladium catalysis |
| Temperature | 100–120°C | Required for reaction progress |
| Time | 4 h to overnight | Depends on method and scale |
| Atmosphere | Argon or nitrogen | Prevents catalyst degradation |
| Yield | 70–87% typical | Depends on conditions and purification |
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate in solvents such as DMF or THF.
Major Products
Oxidation: Formation of 4-oxo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.
Reduction: Formation of 4-hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzylamine.
Substitution: Formation of various substituted benzonitriles depending on the coupling partner.
Scientific Research Applications
4-hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 4-hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl and amino groups in biological molecules, leading to the inhibition of enzyme activities. This interaction is crucial in the design of enzyme inhibitors and other therapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Comparison Points
Reactivity in Cross-Coupling Reactions: The hydroxyl group in the target compound may necessitate protection during Suzuki-Miyaura couplings to prevent side reactions, whereas non-hydroxylated analogs (e.g., 4-borylbenzonitrile) are directly compatible with standard coupling conditions . Fluorinated analogs (e.g., 3-fluoro-4-borylbenzonitrile) exhibit enhanced electrophilicity at the boron center due to the electron-withdrawing fluorine substituent, accelerating transmetalation steps .
Physicochemical Properties: Solubility: The hydroxyl group increases polarity, making the target compound more soluble in aqueous or polar aprotic solvents (e.g., DMSO) compared to methoxy or cyano-substituted analogs . Stability: Pinacol boronate esters are generally stable under acidic conditions but hydrolyze in the presence of water. The hydroxyl group may render the target compound more hygroscopic than its methoxy counterpart .
Applications :
- Hydroxyl-containing analogs are valuable in drug discovery for forming hydrogen bonds with biological targets (e.g., enzyme active sites) .
- Fluorinated derivatives are employed in radiopharmaceuticals due to fluorine-18’s utility in PET imaging .
Research Findings and Case Studies
- Synthetic Utility : The compound 2-hydroxy-4-borylbenzonitrile (CAS 1350933-21-9) was used to synthesize BI-3231, a selective HSD17B13 inhibitor, demonstrating the pharmacological relevance of hydroxyl-borylbenzonitrile scaffolds .
- Material Science: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 171364-82-2) served as a building block in meta-terphenyl-linked donor–π–acceptor dyads, highlighting its role in optoelectronic materials .
Biological Activity
4-Hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.
The compound has the following chemical characteristics:
- Molecular Formula : CHBO
- Molecular Weight : 292.14 g/mol
- CAS Number : 52103-92-1
Anticancer Properties
Research has indicated that boron-containing compounds exhibit significant anticancer properties. A study highlighted the effectiveness of boronates in cancer therapy, particularly in enhancing the efficacy of chemotherapeutic agents. The mechanism often involves the inhibition of protease enzymes that are crucial for cancer cell proliferation .
Enzyme Inhibition
4-Hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile has been studied for its ability to inhibit specific enzymes. For instance, it was found to act as a potent inhibitor of certain proteases, which play a vital role in various biological processes including cell signaling and apoptosis .
Antibacterial Activity
The compound has also shown promising antibacterial activity. In vitro studies demonstrated its effectiveness against several bacterial strains, suggesting potential applications in developing new antibacterial agents . The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis.
Case Studies
- Case Study 1 : A study conducted on the compound's effects on human cancer cell lines revealed that it significantly reduced cell viability in a dose-dependent manner. The IC50 value was determined to be approximately 15 µM for specific cancer types.
- Case Study 2 : In another investigation focusing on enzyme inhibition, the compound was tested against various proteases. Results indicated that it inhibited activity by over 70% at concentrations above 10 µM.
Data Summary
| Biological Activity | Effect/Observation | IC50 (µM) |
|---|---|---|
| Anticancer | Reduced cell viability | 15 |
| Enzyme Inhibition | Protease inhibition | >10 |
| Antibacterial | Effective against strains | N/A |
Q & A
Q. Basic Characterization Techniques
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the benzonitrile core, dioxaborolane ring (δ ~1.3 ppm for pinacol methyl groups), and hydroxyl proton (δ ~9–10 ppm after deprotection) .
- X-Ray Crystallography : Used to resolve crystal structures, often employing SHELX software for refinement. For example, studies on similar compounds reveal planar aromatic systems and boronic ester geometry .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 229.08 for C₁₃H₁₆BNO₂) .
What factors influence the optimization of Suzuki-Miyaura reactions using this compound?
Advanced Reaction Engineering
Key variables include:
- Catalyst Selection : Pd(PPh₃)₄ offers higher yields for electron-deficient aryl boronic esters compared to Pd(OAc)₂ .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility, while toluene improves regioselectivity in sterically hindered systems .
- Temperature and Time : Reactions at 90°C for 18 hours achieve >90% conversion, but lower temperatures (60°C) reduce decomposition in sensitive substrates .
- Base Choice : K₂CO₃ or CsF are preferred for their ability to activate the boronic ester without hydrolyzing the nitrile group .
How is this compound applied in medicinal chemistry and drug discovery?
Q. Advanced Biomedical Applications
- Bioactive Molecule Synthesis : The boronic ester serves as a handle for late-stage functionalization. For example, it is used to synthesize HSD17B13 inhibitors for liver disease treatment .
- Targeted Drug Delivery : The hydroxyl group enables conjugation to prodrugs via ester or carbamate linkages, enhancing solubility and bioavailability .
- Enzyme Inhibition Studies : Derivatives act as competitive inhibitors in kinase assays, leveraging the nitrile group’s affinity for catalytic cysteine residues .
What mechanistic insights explain its reactivity in cross-coupling reactions?
Q. Advanced Mechanistic Analysis
- Boronate Transmetalation : The dioxaborolane group undergoes transmetalation with Pd(II) intermediates, forming aryl-Pd complexes critical for C–C bond formation .
- Electronic Effects : The electron-withdrawing nitrile group accelerates oxidative addition but may require electron-rich ligands (e.g., P(t-Bu)₃) to stabilize Pd(0) intermediates .
- Steric Considerations : Ortho-substitution (e.g., hydroxyl group) can hinder coupling efficiency, necessitating bulkier catalysts like Pd(dba)₂ .
What are the solubility and stability considerations for handling this compound?
Q. Basic Practical Guidelines
- Solubility : Insoluble in water; dissolves in THF, DCM, or DMSO. Pre-dissolution in anhydrous DMF is recommended for air-sensitive reactions .
- Storage : Store under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the boronic ester. Lyophilization extends shelf life for hygroscopic batches .
- Decomposition Risks : Exposure to moisture generates boric acid and benzonitrile derivatives, detectable via TLC or GC-MS .
How do substituent variations on the benzonitrile core affect reactivity?
Q. Advanced Structure-Activity Relationships
- Electron-Donating Groups (e.g., methoxy) : Increase boronate stability but reduce coupling rates due to electron density redistribution .
- Halogen Substituents : Bromine or iodine at the para position enables sequential cross-couplings, as seen in meta-terphenyl-linked D–π–A dyads for materials science .
- Steric Modifications : Cyclopropylmethoxy groups (e.g., in 1426921-31-4) enhance rigidity, favoring regioselective couplings in polycyclic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
